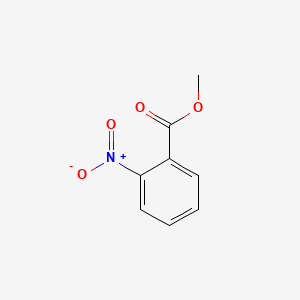

Methyl 2-nitrobenzoate

CAS No.: 606-27-9

Cat. No.: VC3704540

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 606-27-9 |

|---|---|

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | methyl 2-nitrobenzoate |

| Standard InChI | InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3 |

| Standard InChI Key | AOXPHVNMBPFOFS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1[N+](=O)[O-] |

| Boiling Point | 275.0 °C |

| Melting Point | -13.0 °C |

Introduction

Chemical Identity and Structure

Methyl 2-nitrobenzoate (C₈H₇NO₄) is an aromatic ester characterized by a nitro group at the ortho position of a benzoic acid methyl ester. This structural arrangement gives the compound its unique chemical and physical properties, making it valuable for various synthetic pathways.

Basic Identification Data

The compound is officially identified by several key parameters that distinguish it from related structures:

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts:

Physical Properties

Methyl 2-nitrobenzoate possesses distinct physical characteristics that influence its handling, storage, and applications in various chemical processes.

Fundamental Physical Properties

The compound exhibits notable physical properties that are essential for its identification and practical use:

Solubility and Related Properties

While the search results don't specifically mention solubility data, nitrobenzoate esters generally exhibit limited solubility in water but good solubility in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. This characteristic is particularly important for its use in organic synthesis and extraction procedures.

Chemical Properties

The chemical behavior of methyl 2-nitrobenzoate is primarily influenced by its functional groups - the nitro group at the ortho position and the methyl ester group.

Reactivity Profile

The nitro group activates the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic substitution. The presence of the ester group provides additional reactivity options, making the compound versatile for various transformations.

Key Chemical Reactions

The compound can undergo several important reactions:

-

Hydrolysis of the ester group to yield 2-nitrobenzoic acid

-

Reduction of the nitro group to form methyl 2-aminobenzoate

-

Nucleophilic aromatic substitution reactions

-

Participation in synthetic pathways as demonstrated in patent literature, such as its role in the synthesis of 3-formyl-2-nitrobenzoic acid methyl ester

Synthesis Methods

Several synthetic routes are available for the preparation of methyl 2-nitrobenzoate, with varying degrees of efficiency and practicality.

Esterification of 2-Nitrobenzoic Acid

The most common and straightforward method involves the direct esterification of 2-nitrobenzoic acid:

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 2-Nitrobenzoic acid and Iodomethane | As described in Chemical and Pharmaceutical Bulletin | Methyl 2-nitrobenzoate | Chemical and Pharmaceutical Bulletin, 29, p. 1475, 1981 |

This synthesis pathway is documented in scientific literature with the DOI: 10.1248/cpb.29.1475 .

Applications and Uses

Methyl 2-nitrobenzoate serves various functions across different industries and research fields.

Research and Development Applications

The compound is primarily employed as:

-

A building block for more complex molecules

-

A standard in analytical chemistry methods

Pharmaceutical Applications

By analogy with the related compound Methyl 5-Methyl-2-Nitrobenzoate, methyl 2-nitrobenzoate likely has applications in:

-

Synthesis of pharmaceutical intermediates

-

Development of compounds with potential anti-inflammatory and analgesic properties

-

Production of active pharmaceutical ingredients

Industrial Uses

The compound finds utility in several industrial processes, particularly in specialty chemical manufacturing where its unique structure contributes to the development of materials with specific properties.

Regulatory Status

The compound has established regulatory identifiers:

-

EINECS (European Inventory of Existing Commercial Chemical Substances) Number: 210-111-8

-

EPA Substance Registry System: Benzoic acid, 2-nitro-, methyl ester (606-27-9)

Research Findings and Current Studies

Recent research involving methyl 2-nitrobenzoate demonstrates its continued relevance in modern chemistry.

Synthetic Applications

A notable research application is found in patent literature, where methyl 2-nitrobenzoate derivatives are utilized in multi-step synthetic pathways:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume